molecular formula C23H22N2O4S B2737557 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzenesulfonamide CAS No. 922089-94-9

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzenesulfonamide

Cat. No. B2737557
CAS RN: 922089-94-9
M. Wt: 422.5
InChI Key: QOKODWMXDHMEDX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 359.385. It contains several functional groups, including an oxazepine ring and a benzenesulfonamide group .

Scientific Research Applications

Enzyme Inhibition and Therapeutic Potential

A novel class of [1,4]oxazepine-based primary sulfonamides has been developed, demonstrating strong inhibition of therapeutically relevant human carbonic anhydrases. This enzyme inhibition suggests potential therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial. The primary sulfonamide functionality facilitates both the [1,4]oxazepine ring construction and acts as an enzyme prosthetic zinc-binding group, highlighting the dual role of the sulfonamide group in the compound's biochemical activity (A. Sapegin et al., 2018).

Antifungal and Anticancer Activities

The synthesis of novel triazepines, pyrimidines, and azoles using 4-toluenesulfonamide as a building block has been explored. Some of these compounds have shown good antifungal activity, suggesting potential applications in the development of new antifungal agents. Additionally, their role in anticancer activities has been investigated, indicating possible uses in cancer treatment (A. Khodairy et al., 2016).

DNA Binding, Cleavage, and Anticancer Properties

Mixed-ligand copper(II)-sulfonamide complexes have been studied for their DNA binding, DNA cleavage, genotoxicity, and anticancer activity. These complexes exhibit significant potential in binding to calf thymus DNA and inducing DNA cleavage, suggesting their utility in cancer research and therapy. Their antiproliferative activity against human tumor cells, including colon adenocarcinoma Caco-2 cells and leukemia Jurkat T lymphocytes, further supports their application in cancer treatment, showcasing the multifunctional therapeutic potential of sulfonamide derivatives (M. González-Álvarez et al., 2013).

Synthesis and Biological Evaluation of Quinazoline Sulfonamide Derivatives

New potentially active quinazolin-4-yl-aminobenzenesulfonamide derivatives have been synthesized and characterized. Preliminary antimicrobial and anticancer activity studies revealed that these compounds exhibit moderate antibacterial activity against specific bacterial strains and significant activity against a fungal strain. This suggests their potential as antimicrobial agents and their possible therapeutic applications in treating infections and cancer (A. Kumar et al., 2018).

Mechanism of Action

While the exact mechanism of action for this specific compound is not provided in the available resources, related compounds are known to act as selective inhibitors of the Dopamine D2 receptor . This suggests that “N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzenesulfonamide” may have similar activity.

properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-14-5-9-22-20(11-14)25(4)23(26)19-13-17(7-10-21(19)29-22)24-30(27,28)18-8-6-15(2)16(3)12-18/h5-13,24H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKODWMXDHMEDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)C)C)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzenesulfonamide

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